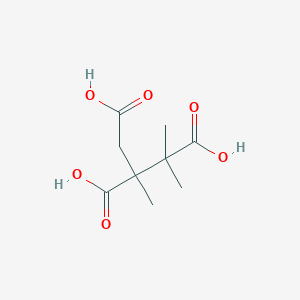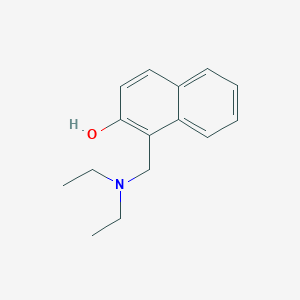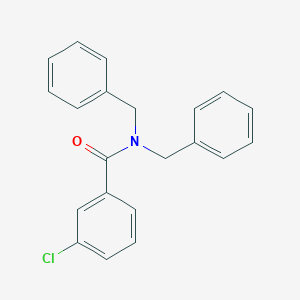
N,N-dibenzyl-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBC is a synthetic compound that has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. It is a potent activator of the SIRT1 protein, which plays a critical role in regulating cellular metabolism and stress response.
Mecanismo De Acción
DBC activates SIRT1 by binding to a specific site on the protein, which induces a conformational change that enhances its enzymatic activity. This activation of SIRT1 leads to the deacetylation of numerous cellular proteins, which in turn regulates various cellular processes, including metabolism, DNA repair, and stress response.
Efectos Bioquímicos Y Fisiológicos
DBC has been shown to have numerous biochemical and physiological effects, including the activation of SIRT1, induction of autophagy, and regulation of cellular metabolism. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBC has several advantages for lab experiments, including its high potency and specificity for SIRT1 activation. However, it also has several limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are numerous future directions for research on DBC, including the development of more potent and specific SIRT1 activators, the investigation of its potential therapeutic effects on various diseases, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to determine the safety and efficacy of DBC in humans.
In conclusion, DBC is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases. It activates SIRT1, which regulates numerous cellular processes, including metabolism, DNA repair, and stress response. While DBC has several advantages for lab experiments, including its high potency and specificity for SIRT1 activation, it also has several limitations, including its low solubility in aqueous solutions and potential for off-target effects. Nonetheless, there are numerous future directions for research on DBC, including the development of more potent and specific SIRT1 activators and the investigation of its potential therapeutic effects on various diseases.
Métodos De Síntesis
DBC can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with benzylamine in the presence of a base, or the reaction of 3-chlorobenzoic acid with benzyl alcohol in the presence of a dehydrating agent. The purity and yield of DBC can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DBC has been extensively studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to activate SIRT1, which has been implicated in the regulation of numerous cellular processes, including metabolism, DNA repair, and stress response. DBC has also been shown to induce autophagy, a process by which damaged cellular components are degraded and recycled, which has been linked to the prevention of various diseases.
Propiedades
Número CAS |
57409-24-2 |
|---|---|
Nombre del producto |
N,N-dibenzyl-3-chlorobenzamide |
Fórmula molecular |
C21H18ClNO |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
N,N-dibenzyl-3-chlorobenzamide |
InChI |
InChI=1S/C21H18ClNO/c22-20-13-7-12-19(14-20)21(24)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
Clave InChI |
KJRVVVBNFKCBFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



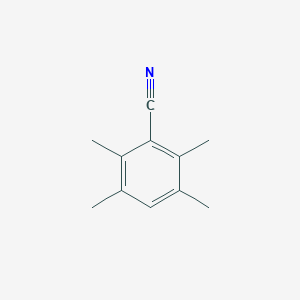
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
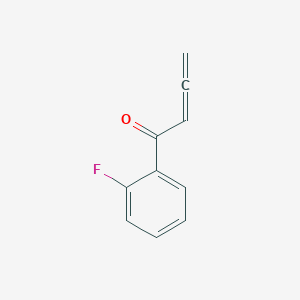
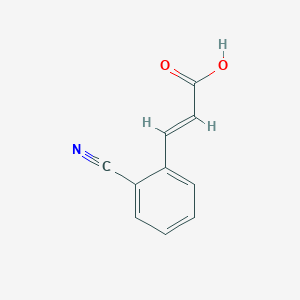
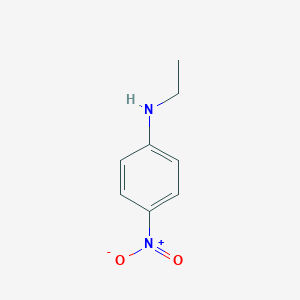
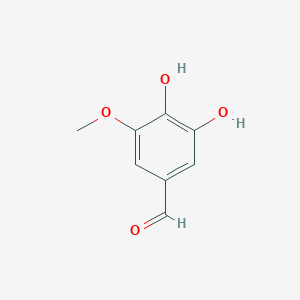
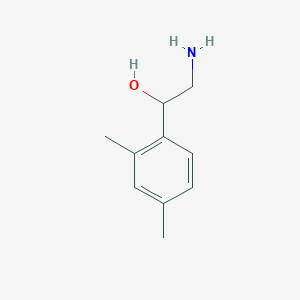
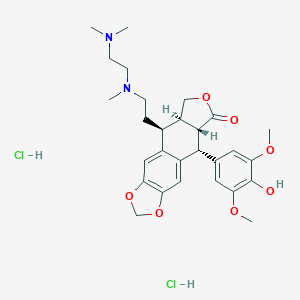
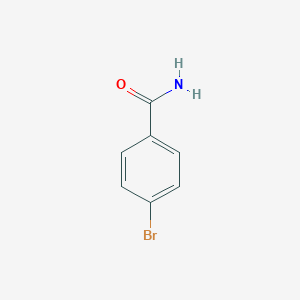
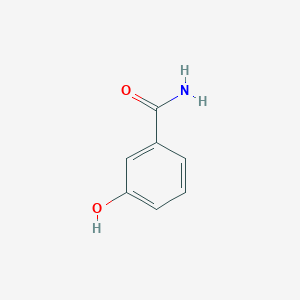
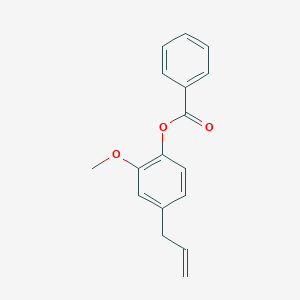
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
